

(+)-Intermedine natural sources and plant distribution

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Compound of Interest

Compound Name: (+)-Intermedine

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An In-depth Technical Guide to the Natural Sources and Plant Distribution of **(+)-Intermedine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species worldwide. PAs are a large group of heterocyclic secondary metabolites known for their potential toxicity, particularly hepatotoxicity, as well as a range of pharmacological activities. Due to its biological significance, understanding the natural sources, distribution, and methods for isolation and quantification of **(+)-Intermedine** is crucial for researchers in pharmacognosy, toxicology, and drug development. This technical guide provides a comprehensive overview of **(+)-Intermedine**, including its plant sources, quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Plant Distribution and Natural Sources of (+)-Intermedine

(+)-Intermedine is primarily found in plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae. It often co-occurs with its stereoisomer, lycopsamine, and their respective N-oxides. The concentration of these alkaloids can vary significantly depending on the plant species, part of the plant, geographical location, and growing conditions.

Table 1: Quantitative Data of **(+)-Intermedine** and Related Pyrrolizidine Alkaloids in Various Plant Sources

Plant		(+)- Intermediate Content (μ g/g dry weight)	Related PAs		
Species (Family)	Plant Part		Content (μ g/g dry weight)	Analytical Method	Reference(s))
<i>Symphytum officinale</i> (Comfrey) (Boraginaceae)	Roots	280 - 12,400	Lycopsamine: 800 - 15,000; Total PAs: 1380 - 8320	LC-MS/MS	[1][2]
Leaves		160 - 6,600	Lycopsamine: 180 - 3,400; Total PAs: 15 - 55	LC-MS/MS	[1][2]
<i>Arnebia guttata</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 341.56 - 519.51 (Intermediate N-oxide is a major component)	UHPLC- MS/MS	[3][4]
<i>Lithospermu m erythrorhizon</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 71.16 - 515.73	UHPLC- MS/MS	[3][4]
<i>Arnebia euchroma</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 23.35 - 207.13	UHPLC- MS/MS	[3][4]
<i>Eupatorium fortunei</i> (Asteraceae)	Herbs	Present (part of total PAs)	Total PAs: 0.18 - 61.81 (Intermediate N-oxide and	LC-MS/MS	[5][6][7]

			Lycopsamine N-oxide are abundant)			
Amsinckia menziesii (Boraginaceae) e)	Whole plant	Present	Lycopsamine and 7- acetyllycosa mine also present	Mass spectrometry and NMR	[8][9][10][11]	
Amsinckia intermedia (Boraginaceae) e)	Whole plant	Present	Lycopsamine and their acetyl derivatives also present; Total PAs can be up to 2% of dry weight	Not specified	[12]	
Artemisia capillaris (Asteraceae)	Whole plant	Present (major PA)	Lycopsamine also present as a major PA	Not specified	[13]	

Experimental Protocols

The accurate quantification of **(+)-Intermedine** from plant matrices requires robust and sensitive analytical methods. The most common approach involves extraction followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Extraction and Purification of Pyrrolizidine Alkaloids

This protocol is a generalized procedure based on common methodologies for PA analysis.[\[14\]](#) [\[15\]](#)[\[16\]](#)

a. Sample Preparation:

- Grind and homogenize dried plant material to a fine powder.

- Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

b. Extraction:

- Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to the sample.
- Sonicate the mixture for 15-30 minutes at room temperature.
- Centrifuge the sample at approximately 4000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the acidic solution, and the supernatants combined.

c. Solid-Phase Extraction (SPE) Clean-up:

- Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
- Load an aliquot of the acidic extract onto the conditioned cartridge.
- Wash the cartridge with water and then methanol to remove interfering non-basic compounds.
- Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Method for Quantification

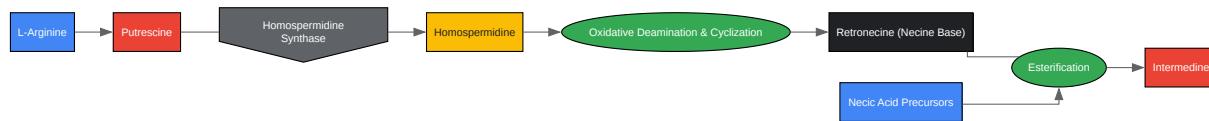
This method is designed for the sensitive and selective quantification of **(+)-Intermedine** and its isomers.[\[3\]](#)[\[14\]](#)

- Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 μ m) is commonly used.
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 3-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for **(+)-Intermedine** (e.g., m/z 300.2 → 138.1, 120.1).

Visualizations

Biosynthetic Pathway of Pyrrolizidine Alkaloids (Necine Base Formation)

The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the retronecine core of **(+)-Intermedine**, starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key step catalyzed by homospermidine synthase.^{[17][18][19][20][21][22][23][24][25]} Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system.

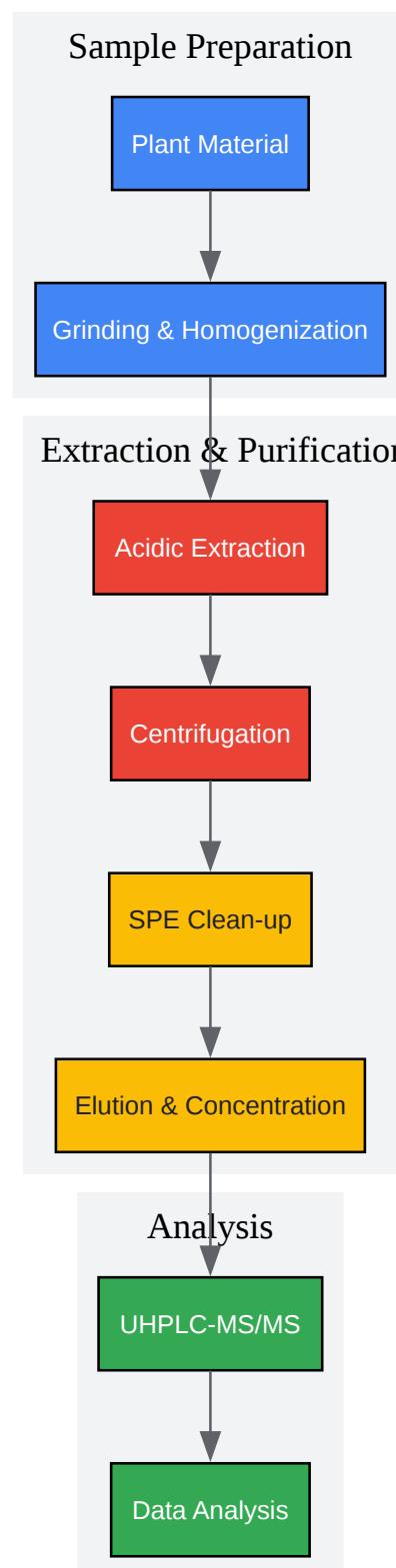


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Caption: Biosynthetic pathway of **(+)-Intermedine**, highlighting the formation of the necine base.

Experimental Workflow for **(+)-Intermedine** Analysis

The following diagram illustrates the typical workflow for the extraction and quantification of **(+)-Intermedine** from a plant sample.



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Caption: Workflow for the analysis of **(+)-Intermedine** from plant materials.

Conclusion

(+)-Intermedine is a significant pyrrolizidine alkaloid with a wide distribution in the plant kingdom, particularly within the Boraginaceae and Asteraceae families. Its presence, often alongside its stereoisomer lycopsamine, necessitates the use of high-resolution analytical techniques for accurate quantification. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify **(+)-Intermedine** from various plant sources. A thorough understanding of its natural occurrence and analytical chemistry is fundamental for future research into its toxicological and pharmacological properties.

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